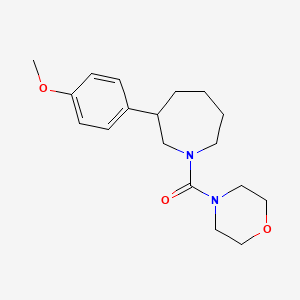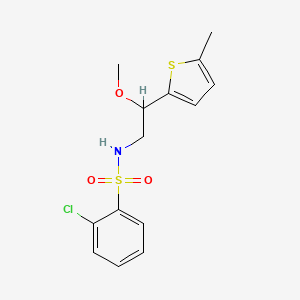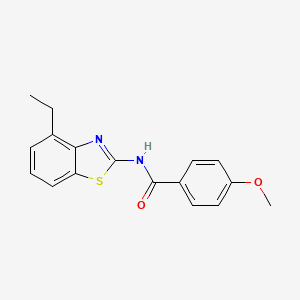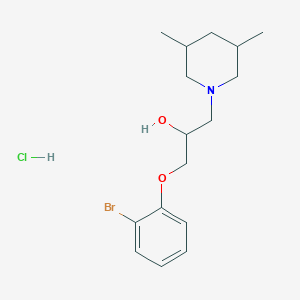![molecular formula C15H17N5O3S B2614201 (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251546-03-8](/img/structure/B2614201.png)
(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities and are being explored in the field of medicinal chemistry . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
Synthesis Analysis
The synthesis of these compounds involves the design and preparation of libraries of novel heterocyclic compounds with potential biological activities . The specific synthesis process of(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is not explicitly mentioned in the available sources.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Innovations
Research in synthetic chemistry has led to the development of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, studies on the reactivity of related thiazole and pyrimidine derivatives have paved the way for creating potent antimicrobial and anticancer agents. The design and synthesis of these compounds often involve complex reactions that yield new chemical entities with significant biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010; Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological Activity and Therapeutic Potential
Several studies focus on the antimicrobial, anticancer, and anti-inflammatory properties of compounds structurally related to the one . These research efforts contribute to the discovery of new therapeutic agents that could be effective against various diseases. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, the synthesis of new spiroheterocyclic pyrylium salts and their antimicrobial agents further illustrates the versatility of spiro compounds in drug discovery (Al-Ahmadi & El-zohry, 1995).
Methodological Advances in Compound Synthesis
The development of efficient synthetic methodologies for constructing complex molecules is crucial in the chemical sciences. Studies have demonstrated innovative approaches to synthesize derivatives of thiazolo[3,2-a]pyrimidine, showcasing advancements in the field of heterocyclic chemistry and providing new tools for the synthesis of biologically active compounds (Darehkordi & Ghazi, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-12(20-6-2-15(3-7-20)22-8-9-23-15)11-10-24-14(18-11)19-13-16-4-1-5-17-13/h1,4-5,10H,2-3,6-9H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGDUYBQBIGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)





![N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614129.png)



![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)


![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)